molecular formula C49H78O18 B10828402 DHS-I methyl ester

DHS-I methyl ester

Cat. No.: B10828402
M. Wt: 955.1 g/mol
InChI Key: UAQSFFPZBWPNOO-UHFFFAOYSA-N
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Description

DHS-I methyl ester is a chemical compound belonging to the ester family. Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This compound is synthesized through the esterification process, where an acid reacts with an alcohol.

Preparation Methods

Synthetic Routes and Reaction Conditions

DHS-I methyl ester can be synthesized through various methods. One common method involves the reaction of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. For example, the esterification of amino acids with methanol using trimethylchlorosilane has been shown to be an efficient method . This reaction typically occurs at room temperature and yields good to excellent results.

Industrial Production Methods

In industrial settings, this compound can be produced through large-scale esterification processes. These processes often involve the use of continuous reactors where the carboxylic acid and methanol are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to promote esterification, and the resulting ester is separated and purified.

Chemical Reactions Analysis

Types of Reactions

DHS-I methyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Primary alcohols or aldehydes.

    Transesterification: Different esters depending on the alcohol used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DHS-I methyl ester is unique due to its specific structure and reactivity, which make it suitable for specialized applications in organic synthesis and industrial processes. Its ability to undergo various chemical reactions under mild conditions and its role as an intermediate in the synthesis of complex molecules highlight its importance in both research and industry.

Properties

Molecular Formula

C49H78O18

Molecular Weight

955.1 g/mol

IUPAC Name

methyl 5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate

InChI

InChI=1S/C49H78O18/c1-22-30(53)32(55)36(59)41(62-22)66-38-33(56)31(54)25(20-50)63-42(38)67-39-35(58)34(57)37(40(60)61-9)65-43(39)64-29-13-14-46(5)26(47(29,6)21-51)12-15-49(8)27(46)11-10-23-24-18-44(2,3)19-28(52)45(24,4)16-17-48(23,49)7/h10,22,24-27,29-39,41-43,50-51,53-59H,11-21H2,1-9H3

InChI Key

UAQSFFPZBWPNOO-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)OC)O)O)CO)O)O)O)O)O

Origin of Product

United States

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